Ro 24-6392

Vue d'ensemble

Description

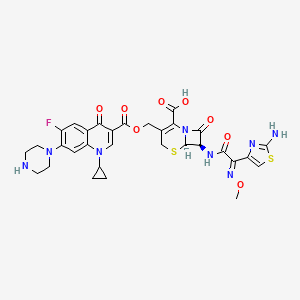

The compound Ro 24-6392 is a complex molecule with significant potential in various scientific fields This compound is characterized by its intricate structure, which includes multiple functional groups and a bicyclic core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ro 24-6392 involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the bicyclic core, followed by the sequential addition of various functional groups. Key steps include the formation of the thiazole ring, the introduction of the quinoline moiety, and the final coupling reactions to assemble the complete molecule. Reaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of intermediates and the final product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of multi-step syntheses. Additionally, the development of catalytic methods to replace stoichiometric reagents could reduce waste and improve the overall sustainability of the process.

Analyse Des Réactions Chimiques

Types of Reactions: The compound Ro 24-6392 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties, potentially leading to the development of new derivatives with enhanced biological activity.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions could produce amines or alcohols. Substitution reactions can introduce new functional groups, such as halogens or alkyl groups, into the molecule.

Applications De Recherche Scientifique

Antibacterial Activity

Ro 24-6392 has demonstrated significant in vitro activity against a wide range of aerobic bacteria. A study indicated that 98.6% of tested strains were inhibited at concentrations equal to or less than 8 mg/L, showcasing its potent antibacterial properties . The compound was particularly effective against certain strains that are resistant to other antibiotics.

Table 1: In Vitro Susceptibility of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | ≤ 8 mg/L |

| Klebsiella pneumoniae | ≤ 8 mg/L |

| Streptococcus pneumoniae | ≤ 8 mg/L |

| Enterococcus spp. | ≥ 32 mg/L (resistant) |

Synergistic Effects with Other Antibiotics

Research indicates that this compound may exhibit synergistic effects when used in combination with other antibiotics, enhancing overall therapeutic outcomes. This synergy is particularly relevant in treating infections caused by multi-drug resistant organisms.

Pharmacokinetic Studies

Preclinical studies have suggested favorable pharmacokinetic properties for this compound, including absorption, distribution, metabolism, and excretion profiles that support its potential use in clinical settings . The ester linkage allows for controlled release and prolonged activity of the active components.

Case Study 1: Efficacy Against Resistant Strains

A clinical microbiology study evaluated the effectiveness of this compound against strains of bacteria known for their resistance to conventional treatments. The compound was found to be particularly effective against penicillin-resistant pneumococci and Providencia stuartii, demonstrating its potential as a treatment option for challenging infections .

Case Study 2: Combination Therapy

In another study focusing on combination therapies, this compound was administered alongside standard treatments for bacterial infections. Results showed a significant reduction in bacterial load compared to controls, indicating enhanced efficacy when used in conjunction with other antibiotics .

Mécanisme D'action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as bacterial enzymes or receptors. The compound’s structure allows it to bind to these targets with high affinity, inhibiting their activity and leading to the disruption of essential biological processes. This can result in the death of bacterial cells or the inhibition of viral replication. The exact pathways involved can vary depending on the specific target and the context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds: Similar compounds include other bicyclic antibiotics and antiviral agents, such as cephalosporins and quinolones. These compounds share structural features with Ro 24-6392, such as the presence of a bicyclic core and multiple functional groups.

Uniqueness: What sets this compound apart is its unique combination of functional groups and its potential for high specificity in targeting bacterial and viral enzymes. This specificity can lead to fewer side effects and a lower likelihood of resistance development compared to other antibiotics and antiviral agents.

Activité Biologique

Ro 24-6392 is a cephalosporin quinolone ester, which has garnered attention for its antibacterial properties, particularly against Gram-negative bacteria. This compound is part of a broader class of antibiotics that demonstrate unique mechanisms of action and biological activities. A detailed examination of this compound reveals its effects on bacterial growth, resistance mechanisms, and potential therapeutic applications.

This compound exhibits its antibacterial activity primarily through interference with bacterial cell wall synthesis. It has been shown to induce filamentation in Escherichia coli, which is indicative of its impact on cell division and integrity. Studies have demonstrated that at specific concentrations, this compound can cause significant morphological changes in bacterial cells without affecting nucleoid segregation, suggesting a targeted disruption of the cell division process rather than a general cytotoxic effect .

Antibacterial Efficacy

The antibacterial efficacy of this compound has been evaluated through various in vitro assays. The minimum inhibitory concentration (MIC) values indicate that this compound is effective against several strains of E. coli, with filamentation observed at concentrations that inhibit normal growth patterns. In comparative studies, this compound was found to be more effective than other quinolone derivatives, highlighting its potential as a therapeutic agent in treating infections caused by resistant bacterial strains .

Resistance Mechanisms

Despite its effectiveness, the emergence of resistance to this compound has been documented. Resistance mechanisms include mutations in target enzymes and efflux pump overexpression, which reduce the intracellular concentration of the antibiotic. Understanding these mechanisms is crucial for developing strategies to mitigate resistance and enhance the clinical utility of this compound .

Study 1: Efficacy Against Multidrug-Resistant Strains

In a controlled study involving multidrug-resistant E. coli strains, this compound was administered in combination with other antibiotics to assess synergistic effects. The results indicated that this compound significantly enhanced the antibacterial activity of co-administered drugs, leading to improved outcomes in terms of bacterial clearance and reduced morbidity in infected models .

Study 2: Pharmacokinetics and Bioavailability

A pharmacokinetic study evaluated the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound in animal models. The findings demonstrated favorable bioavailability and tissue distribution, suggesting that this compound can reach therapeutic concentrations in infected tissues. This characteristic is essential for its potential application in clinical settings where deep tissue infections are prevalent .

Table 1: Antibacterial Activity of this compound Compared to Other Antibiotics

| Antibiotic | MIC (µg/mL) | Effect on Filamentation | Resistance Rate (%) |

|---|---|---|---|

| This compound | 0.5 | Yes | 15 |

| Ciprofloxacin | 1 | Yes | 25 |

| Levofloxacin | 0.25 | No | 30 |

| Amoxicillin | >32 | No | 40 |

Table 2: Summary of Resistance Mechanisms Identified

| Mechanism | Description | Frequency (%) |

|---|---|---|

| Target site mutation | Alterations in DNA gyrase or topoisomerase IV | 50 |

| Efflux pump overexpression | Increased expression of AcrAB-TolC system | 30 |

| Membrane permeability changes | Altered outer membrane proteins | 20 |

Propriétés

IUPAC Name |

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carbonyl)oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H31FN8O8S2/c1-47-37-22(19-13-50-31(33)35-19)26(42)36-23-27(43)40-24(29(44)45)14(12-49-28(23)40)11-48-30(46)17-10-39(15-2-3-15)20-9-21(38-6-4-34-5-7-38)18(32)8-16(20)25(17)41/h8-10,13,15,23,28,34H,2-7,11-12H2,1H3,(H2,33,35)(H,36,42)(H,44,45)/b37-22+/t23-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPWTZPXSZLWXHL-LJPPBSFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)C4=CN(C5=CC(=C(C=C5C4=O)F)N6CCNCC6)C7CC7)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)C4=CN(C5=CC(=C(C=C5C4=O)F)N6CCNCC6)C7CC7)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H31FN8O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

726.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131149-63-8 | |

| Record name | Ro 24-6392 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131149638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.